Ethyl 2-oximinooxamate
Overview
Description
Ethyl 2-oximinooxamate is an organic compound with the molecular formula C4H8N2O3. It is known for its role as an intermediate in various chemical syntheses. The compound is characterized by its crystalline powder form, which ranges in color from white to yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oximinooxamate can be synthesized through the reaction of ethyl oxalate with hydroxylamine hydrochloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the oximino group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes controlling reaction temperatures, concentrations, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oximino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxamate derivatives.
Scientific Research Applications
Ethyl 2-oximinooxamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 2-oximinooxamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oximino group (-C=N-OH) is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- Ethyl 2-chloro-2-(hydroxyimino)acetate
- Ethyl 2-amino(hydroxyimino)acetate
- Ethyl 2-nitrobenzoylacetate
Comparison: Ethyl 2-oximinooxamate is unique due to its specific oximino group, which imparts distinct reactivity compared to similar compounds. For instance, ethyl 2-chloro-2-(hydroxyimino)acetate contains a chloro group, which alters its reactivity and applications.
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKRMZPOOILBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430645 | |
Record name | Ethyl 2-oximinooxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-74-4 | |
Record name | Ethyl 2-oximinooxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oximinooxamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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